N'-(Pyridin-2-yl)picolinohydrazide, also known as PFI-90 or PFI-90, is a small molecule identified as a potent inhibitor of histone lysine demethylases (KDMs). [, ] It exhibits promising anti-tumor activity, particularly against fusion-positive rhabdomyosarcoma (FP-RMS) by disrupting the transcriptional activity of the PAX3-FOXO1 fusion protein. [] PFI-90 displays a multi-KDM inhibitory profile with the highest potency for KDM3B and significant activity against KDM1A. []
While the provided literature does not explicitly detail the molecular structure of PFI-90, its chemical name, N'-(Pyridin-2-yl)picolinohydrazide, indicates the presence of two pyridine rings linked by a hydrazide bridge. [, , ] Further confirmation and detailed structural analysis would necessitate techniques like X-ray crystallography or advanced spectroscopic methods.
PFI-90 exerts its biological effect on FP-RMS primarily through the inhibition of KDM3B and KDM1A. [] By inhibiting KDM3B, PFI-90 leads to increased levels of the repressive histone mark H3K9me2 at the binding sites of the oncogenic transcription factor PAX3-FOXO1, thereby suppressing its transcriptional activity. [] Additionally, PFI-90 inhibits KDM1A, resulting in increased levels of the activating histone mark H3K4me3 at genes involved in myogenesis and apoptosis. [] This dual inhibition contributes to PFI-90's ability to induce apoptosis and promote myogenic differentiation in FP-RMS cells. []
Studies also suggest that PFI-90, alongside other KDM inhibitors like D-2-hydroxyglutarate and succinate, can induce mTOR hyperactivation and neuronal hyperexcitability by inhibiting KDMs. [] This mechanism is potentially linked to epileptogenesis in IDH-mutated gliomas. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4